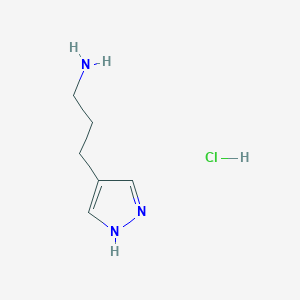

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride

Description

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride is a heterocyclic amine derivative featuring a pyrazole ring linked to a propylamine chain, with a hydrochloride salt enhancing its solubility and stability. The pyrazole moiety confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and agrochemical development.

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKKIGOIERHBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60951-23-7 | |

| Record name | 1H-Pyrazole-4-propanamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60951-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-(1H-Pyrazol-4-YL)-propylamine hydrochloride features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

This compound is a derivative of propylamine with a pyrazole substituent, which influences its reactivity and interaction with biological targets.

The biological activity of 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. Notably, pyrazole derivatives have been shown to inhibit key enzymatic pathways involved in cancer cell proliferation and microbial resistance.

Enzyme Inhibition

Research indicates that compounds with a pyrazole moiety can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory processes. For instance, studies have demonstrated that similar pyrazole-based compounds effectively reduce inflammation by inhibiting COX enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to disrupt microbial cell membranes, leading to cell death. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics fail to act effectively.

Table 1: Biological Activities of 3-(1H-Pyrazol-4-YL)-propylamine Hydrochloride

Case Studies

Several studies have highlighted the pharmacological potential of 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride:

- Antitumor Activity : A study conducted on various cancer cell lines showed that the compound induced apoptosis through the inhibition of tubulin polymerization, effectively halting cancer cell division .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .

- Inflammation Reduction : In a model of acute inflammation, treatment with 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride resulted in a marked decrease in inflammatory markers, indicating its utility in managing inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents:

- Compounds similar to 3-(1H-Pyrazol-4-YL)-propylamine have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .

- For instance, derivatives with similar structures have demonstrated significant inhibition of cell growth with IC₅₀ values as low as 25 µM in specific cancer types .

Anti-inflammatory and Analgesic Properties

Pyrazole compounds are known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies illustrate the applications of 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride and related compounds:

Chemical Reactions Analysis

Reduction Reactions

The pyrazole ring and amine group undergo selective reduction under controlled conditions:

-

Pyrazole Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a dihydropyrazole derivative, preserving the amine functionality. This reaction occurs at 60–80°C in ethanol, yielding 3-(4,5-dihydropyrazol-1-yl)propan-1-amine hydrochloride . -

Amine Group Reduction :

The primary amine can participate in reductive alkylation with aldehydes/ketones (e.g., formaldehyde) using sodium cyanoborohydride (NaBH₃CN) in methanol, forming N-alkylated derivatives .

Oxidation Reactions

The propylamine chain is susceptible to oxidation, while the pyrazole ring remains intact under mild conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 25°C, 4 hours | 3-(1H-Pyrazol-4-yl)propanal |

| NaIO₄ | H₂O/THF, 0°C, 1 hour | 3-(1H-Pyrazol-4-yl)propanoic acid |

Oxidation with KMnO₄ converts the terminal amine to an aldehyde, while stronger oxidants like NaIO₄ yield carboxylic acids.

Nucleophilic Substitution Reactions

The primary amine acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in DMF at 50°C to form N-alkylpropylamine derivatives : -

Acylation :

Acetic anhydride in pyridine produces N-acetylated derivatives , enhancing lipophilicity for pharmacological applications .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

-

With Carbonyl Compounds :

Reacts with β-ketoesters in acetic acid to yield pyrazolo[3,4-b]pyridines via cyclocondensation : -

Intramolecular Cyclization :

Heating with POCl₃ generates tetracyclic compounds through dehydration and ring closure .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation :

Treatment with NaOH (1M) liberates the free base, 3-(1H-pyrazol-4-yl)propan-1-amine , which is volatile and reactive . -

Complexation :

Forms stable complexes with transition metals (e.g., Cu²⁺) in aqueous ethanol, useful in catalysis.

Comparative Reactivity Table

| Reaction Type | Key Reagents | Outcome | Applications |

|---|---|---|---|

| Reduction | H₂/Pd-C, NaBH₃CN | Dihydropyrazole, N-alkyl derivatives | Bioactive intermediate synthesis |

| Oxidation | KMnO₄, NaIO₄ | Aldehydes, carboxylic acids | Prodrug development |

| Substitution | Alkyl halides, anhydrides | N-functionalized derivatives | Lipophilicity modulation |

| Cyclization | β-ketoesters, POCl₃ | Fused heterocycles | Medicinal chemistry scaffolds |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key Observations :

- Hydrogen Bonding: The target compound and benzimidazole analog () share higher hydrogen-bonding capacity (3 donors), enhancing interactions with biological targets compared to industrial silyl derivatives ().

- Aromatic Systems: Lopramine () and nortriptyline () incorporate polycyclic aromatic systems (dibenzazepine/dibenzo cycloheptene), which are critical for serotonin/norepinephrine reuptake inhibition.

Pharmacological and Functional Comparisons

Antidepressant Activity

- Lopramine (): Exhibits tricyclic antidepressant (TCA) activity via inhibition of monoamine reuptake. Its dibenzazepine core allows strong hydrophobic interactions with neuronal membranes.

- Nortriptyline (): A secondary amine TCA with higher noradrenergic selectivity. The propylamine side chain facilitates membrane integration, similar to the target compound’s structure.

- Target Compound : While direct antidepressant data are lacking, its pyrazole-amine structure resembles scaffolds used in selective serotonin reuptake inhibitors (SSRIs) but may diverge in mechanism due to the absence of a tricyclic system.

Enzyme Inhibition Potential

- 3-(1H-Benzoimidazol-2-yl)propylamine HCl (): Benzimidazoles are known protease inhibitors (e.g., antiviral agents). The target compound’s pyrazole group could similarly target ATP-binding pockets in kinases.

Preparation Methods

Hydrazine-Nitrile Cyclization

A patent by details pyrazole synthesis via cyclization of hydrazines with 3-ethoxyacrylonitrile, adapted here for the target compound:

Procedure

-

React 3-hydrazinopropylamine dihydrochloride with 3-ethoxyacrylonitrile in ethanol at 80°C for 8 h.

-

Neutralize with HCl to precipitate the pyrazole intermediate.

Key Parameters

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 80°C | <75°C: Incomplete cyclization |

| Solvent | Anhydrous ethanol | Polar aprotic solvents reduce byproducts |

| Hydrazine:Nitrile | 1:1.2 molar ratio | Excess nitrile improves conversion |

This method ensures regioselective 1,3-substitution on the pyrazole, critical for downstream applications.

Diketone Cyclocondensation

Alternative routes employ 1,3-diketones and hydrazines:

Alkylation of 4-Pyrazolemethanamine

Reductive Amination

Condense pyrazole-4-carbaldehyde with propylamine:

-

Stir in MeOH with NaBH₄ (0°C → RT, 4 h)

-

Quaternize with methyl iodide, then perform Hoffmann elimination to primary amine

Hydrochloride Salt Formation

Acid-Base Titration

Dissolve the free base in dry ether, bubble HCl gas until pH ≈ 2. Filter the precipitate and wash with cold ether (purity >98% by HPLC).

Critical Factors

-

Solvent choice: Ether > THF (prevents Cl⁻ solvation)

-

Gas flow rate: 0.5 L/min (avoids local overheating)

Counterion Effects

Comparative studies show hydrochloride salts exhibit:

-

Higher melting points (mp 214°C) vs. hydrobromide (mp 189°C)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O)

δ 7.85 (s, 2H, Pyrazole H3/H5)

δ 3.45 (t, J = 6.8 Hz, 2H, CH₂NH₃⁺)

δ 2.90 (m, 2H, CH₂CH₂NH₃⁺)

δ 1.75 (quintet, J = 7.2 Hz, 2H, CH₂CH₂CH₂)

IR (KBr)

ν 3150 cm⁻¹ (N-H stretch)

ν 1635 cm⁻¹ (C=N pyrazole)

ν 725 cm⁻¹ (C-Cl)

Purity Assessment

| Method | Conditions | Purity Criteria |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/MeCN | >99% AUC |

| Elemental Analysis | Calculated: C 44.58%, H 7.49%, N 25.99% | Δ < 0.3% |

Process Optimization and Scale-Up

Green Chemistry Metrics

Troubleshooting Guide

| Issue | Solution |

|---|---|

| Low cyclization yield | Use molecular sieves (4Å) to absorb H₂O |

| Amine oxidation | Sparge with N₂ during reactions |

| Salt hygroscopicity | Store under argon with desiccant |

Applications in Drug Discovery

The compound's dual functionality enables:

Q & A

What are the recommended synthetic routes for 3-(1H-Pyrazol-4-YL)-propylamine hydrochloride, and how can reaction efficiency be optimized?

- Basic: The compound can be synthesized via nucleophilic substitution or condensation reactions using pyrazole derivatives and propylamine precursors. For example, coupling 4-iodopyrazole with 3-aminopropanol under Pd-catalyzed conditions, followed by HCl salt formation .

- Advanced: Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions (solvent, catalyst, temperature) to minimize side products. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

How should researchers address discrepancies between computational predictions and experimental results in structural characterization?

- Basic: Validate computational models (e.g., DFT-optimized structures) with empirical data from NMR, FTIR, and X-ray crystallography. For instance, compare predicted vs. observed H-NMR chemical shifts to confirm proton environments .

- Advanced: Use multi-scale modeling (QM/MM) to account for solvent effects and crystal packing forces. Discrepancies in melting points or solubility may arise from lattice energy differences not captured in gas-phase calculations .

What methodologies are critical for evaluating the compound’s biological activity and mechanism of action?

- Basic: Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. Pyrazole derivatives often target kinases or GPCRs; dose-response curves can determine IC values .

- Advanced: Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to quantify binding kinetics. For example, assess how the propylamine chain’s flexibility affects target affinity .

How can researchers design experiments to resolve contradictions in stability data under varying pH/temperature conditions?

- Basic: Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC to monitor degradation products. For instance, assess hydrolysis of the amine group at pH 2–9 .

- Advanced: Apply chemometric models (e.g., partial least squares) to correlate degradation pathways with environmental factors. Kinetic studies under controlled humidity/temperature can identify Arrhenius parameters for shelf-life prediction .

What analytical techniques are essential for validating purity and identifying trace impurities?

- Basic: Use reversed-phase HPLC with UV detection (λ = 254 nm) and LC-MS for impurity profiling. Compare retention times/spiking experiments against reference standards .

- Advanced: Employ high-resolution mass spectrometry (HRMS) and C-NMR with cryoprobes to detect impurities at <0.1% levels. Structural elucidation of byproducts (e.g., dimerization artifacts) requires 2D NMR (COSY, HSQC) .

What safety protocols are mandatory for handling this compound, given its irritant properties?

- Basic: Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Advanced: Implement real-time air monitoring (FTIR gas analysis) for amine vapors. Stability under inert atmospheres (argon) should be tested to mitigate oxidative decomposition .

How can structure-activity relationship (SAR) studies be structured to optimize pharmacological properties?

- Basic: Synthesize analogs with modifications to the pyrazole ring (e.g., methyl, halogen substituents) or propylamine chain length. Test in vitro activity to identify critical pharmacophores .

- Advanced: Use machine learning (e.g., Random Forest) on bioactivity datasets to predict optimal substituents. Free-energy perturbation (FEP) calculations can quantify binding energy contributions of specific functional groups .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Basic: Standardize reaction conditions (stoichiometry, mixing rate) using design of experiments (DoE). For example, a 2 factorial design can optimize yield and purity .

- Advanced: Implement process analytical technology (PAT) like inline Raman spectroscopy for real-time monitoring of intermediate formation, reducing variability by >90% .

How does the hydrochloride salt form influence solubility and bioavailability compared to freebase?

- Basic: Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride salt typically increases aqueous solubility by 5–10× via ion-pair interactions .

- Advanced: Perform pharmacokinetic studies in rodent models to compare AUC and C. Salt forms can alter dissolution rates and intestinal absorption, impacting bioavailability .

What interdisciplinary applications exist beyond medicinal chemistry?

- Basic: Explore use as a ligand in coordination chemistry (e.g., Cu complexes for catalysis) or in polymer science as a crosslinking agent .

- Advanced: Functionalize nanoparticles (e.g., Au NPs) via amine groups for targeted drug delivery. Pyrazole’s π-stacking ability enhances stability in nanocomposites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.